

Synthesis and Characterization of Albaconazole-d3: A Technical Guide

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Compound of Interest

Compound Name: Albaconazole-d3

Cat. No.: B564738

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Albaconazole-d3**, an isotopically labeled version of the broad-spectrum antifungal agent Albaconazole. This document details a plausible synthetic pathway, experimental protocols, and characterization data, intended to support research and development in antifungal drug discovery and metabolism studies.

Introduction

Albaconazole is a potent triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1] Deuterium-labeled analogues of pharmaceutical compounds, such as **Albaconazole-d3**, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.

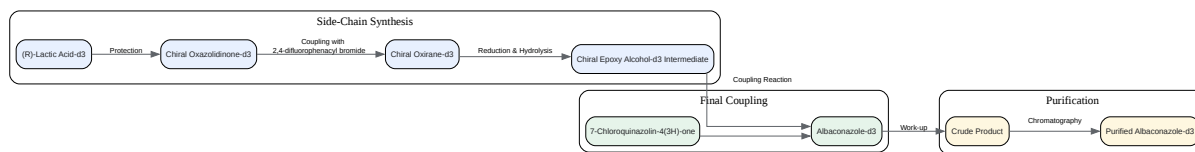
Synthesis of Albaconazole-d3

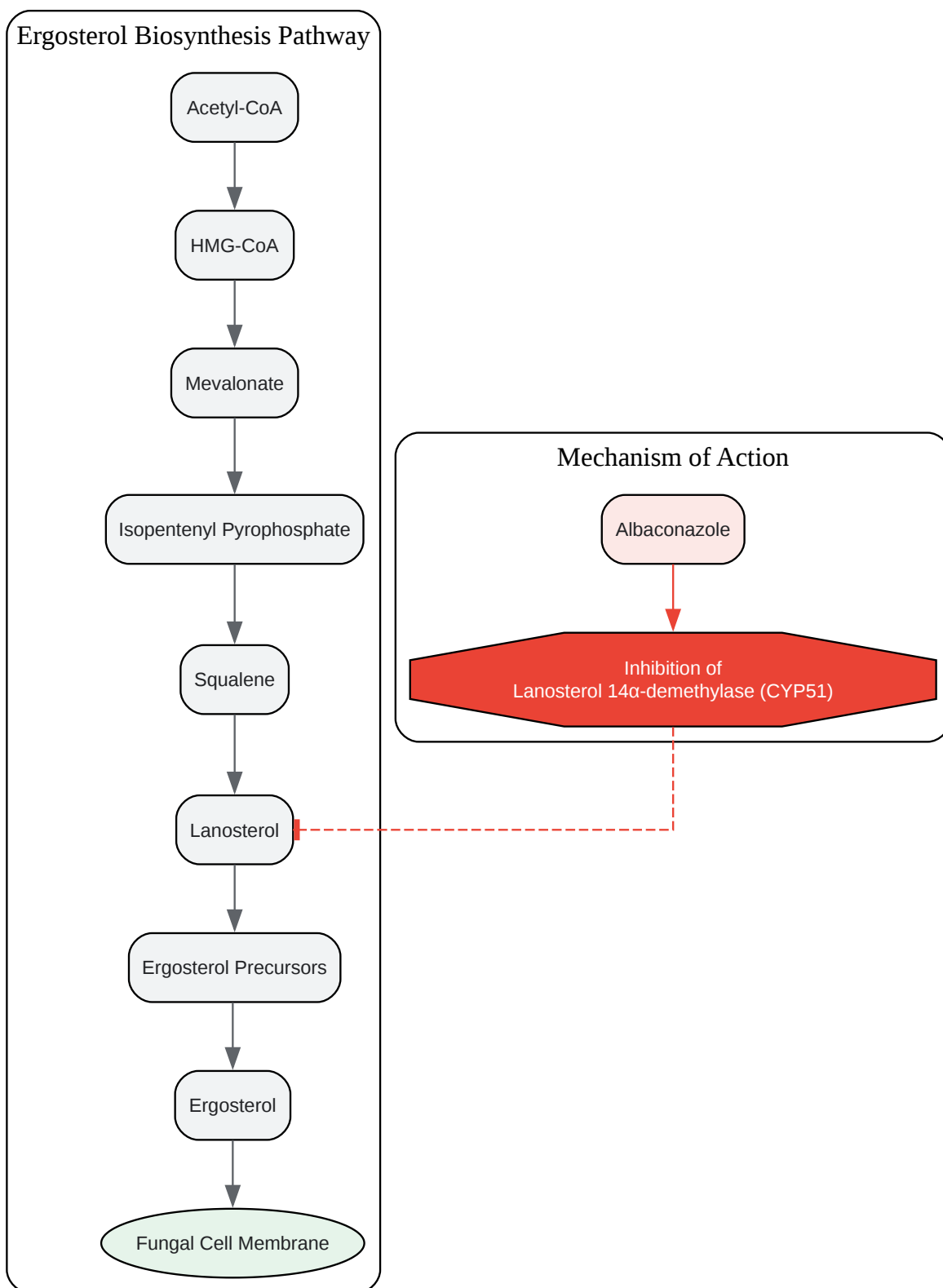
The synthesis of **Albaconazole-d3** can be adapted from established routes for unlabeled Albaconazole.[3][4] A key strategy involves the preparation of a deuterated chiral side-chain,

which is then coupled with the 7-chloroquinazolin-4(3H)-one moiety. The following proposed synthesis utilizes a deuterated starting material to introduce the d3-methyl group.

Proposed Synthetic Pathway

A plausible synthetic route commences with a deuterated chiral precursor, such as (R)-lactic acid-d3. This is then elaborated into a key chiral epoxy alcohol intermediate, which is subsequently coupled with 7-chloroquinazolin-4(3H)-one.





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